molecular formula C16H11BrN4OS B3216367 N-(4-bromo-1,3-benzothiazol-2-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide CAS No. 1171646-06-2

N-(4-bromo-1,3-benzothiazol-2-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B3216367
CAS No.: 1171646-06-2
M. Wt: 387.3
InChI Key: WECYGZKQCAOVLY-UHFFFAOYSA-N
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Description

N-(4-bromo-1,3-benzothiazol-2-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a methyl group at position 2 and linked via a carboxamide bridge to a 4-bromo-1,3-benzothiazol-2-yl moiety. The benzothiazole scaffold is pharmacologically significant due to its role in modulating biological activity, particularly in anticancer, antimicrobial, and CNS-targeting agents . Structural characterization of such compounds typically employs crystallographic tools like SHELXL or SIR97 for refinement and ORTEP-3 for visualization .

Properties

IUPAC Name

N-(4-bromo-1,3-benzothiazol-2-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN4OS/c1-9-14(21-8-3-2-7-12(21)18-9)15(22)20-16-19-13-10(17)5-4-6-11(13)23-16/h2-8H,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECYGZKQCAOVLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NC3=NC4=C(S3)C=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-1,3-benzothiazol-2-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile used .

Mechanism of Action

The mechanism of action of N-(4-bromo-1,3-benzothiazol-2-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound is compared to structurally analogous derivatives with modifications to the carboxamide-linked aromatic/heteroaromatic group. Key examples include:

Compound Name Substituent (R Group) Molecular Weight (g/mol) Key Features Reference
N-(4-bromo-1,3-benzothiazol-2-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide (Target Compound) 4-bromo-1,3-benzothiazol-2-yl ~360.0* Bromine enhances hydrophobicity and halogen bonding potential.
N-(4-fluorophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide 4-fluorophenyl 269.28 Smaller, less sterically demanding; fluorine offers moderate electronegativity.
N-(4-fluorobenzyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide 4-fluorobenzyl ~283.0† Benzyl group increases flexibility; fluorine may improve bioavailability.
N-(2-(3-fluorophenyl)-4-oxothiazolidin-3-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide 2-(3-fluorophenyl)-4-oxothiazolidin ~356.3‡ Thiazolidinone ring introduces hydrogen-bonding sites; fluorine modulates electronics.

*Calculated for C₁₅H₁₀BrN₃OS. †Estimated for C₁₇H₁₅FN₃O. ‡Calculated for C₁₈H₁₅FN₄O₂S.

Biological Activity

N-(4-bromo-1,3-benzothiazol-2-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a heterocyclic compound notable for its complex structure, which includes a benzothiazole ring fused with an imidazo[1,2-a]pyridine ring and a carboxamide group. Its molecular formula is C16H11BrN4OSC_{16}H_{11}BrN_{4}OS with a molecular weight of approximately 387.3 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial agent against Mycobacterium tuberculosis.

The primary target for this compound is DprE1 , an enzyme crucial for the biosynthesis of the mycobacterial cell wall. Inhibition of DprE1 disrupts the arabinogalactan biosynthesis pathway, leading to bacterial cell death. This mechanism highlights the compound's potential as a therapeutic agent against tuberculosis.

Pharmacokinetic Properties

Research indicates that this compound may exhibit favorable pharmacokinetic properties, including good bioavailability and moderate binding affinity to human serum albumin (HSA). Its interaction with HSA is facilitated through hydrophobic interactions and hydrogen bonding, which may enhance its therapeutic efficacy in vivo .

Antimicrobial Activity

The compound has been shown to possess significant antimicrobial properties, particularly against Mycobacterium tuberculosis. In vitro studies reveal that it effectively inhibits the growth of this bacterium by targeting DprE1, making it a promising candidate for further development as an anti-tubercular drug.

Structure-Activity Relationship (SAR)

The presence of both the benzothiazole and imidazo[1,2-a]pyridine rings contributes significantly to the biological activity of this compound. Structure-activity relationship studies indicate that modifications to these rings can enhance or diminish biological potency. For example, bromination at specific positions can increase reactivity and improve interactions with biological targets .

Summary of Case Studies

StudyFindings
Inhibition of DprE1 Demonstrated effective inhibition of M. tuberculosis growth in vitro.
Binding Affinity Studies Moderate to strong binding constant with HSA; significant implications for pharmacokinetics.
Anticancer Activity Related compounds showed promising results in inducing apoptosis in cancer cells; further studies needed for direct evaluation of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromo-1,3-benzothiazol-2-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromo-1,3-benzothiazol-2-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide

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